molecular formula C9H14N4 B1481643 (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2092799-87-4

(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481643
CAS No.: 2092799-87-4
M. Wt: 178.23 g/mol
InChI Key: QQALKZNHTWNROK-UHFFFAOYSA-N
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Description

(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: is a complex organic compound belonging to the imidazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole core with an ethyl group at the 1-position, a methyl group at the 6-position, and a methanamine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors, such as 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl bromide, followed by nucleophilic substitution with an amine source.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Imidazole derivatives with various oxidation states.

  • Reduction: Reduced imidazole derivatives.

  • Substitution: Substituted imidazoles with different functional groups.

Scientific Research Applications

(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: is compared with other similar compounds, such as:

  • Imidazole: A simpler imidazole derivative without additional substituents.

  • 1-ethyl-1H-imidazole: Similar structure but lacking the pyrazole ring.

  • 1-methyl-1H-imidazole: Another imidazole derivative with a methyl group at a different position.

Uniqueness: The presence of both the ethyl and methyl groups, along with the imidazo[1,2-b]pyrazole core, makes this compound unique compared to its simpler counterparts. Its distinct structure allows for specific interactions and applications that are not possible with other imidazole derivatives.

Properties

IUPAC Name

(1-ethyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-3-12-4-5-13-9(12)8(6-10)7(2)11-13/h4-5H,3,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALKZNHTWNROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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